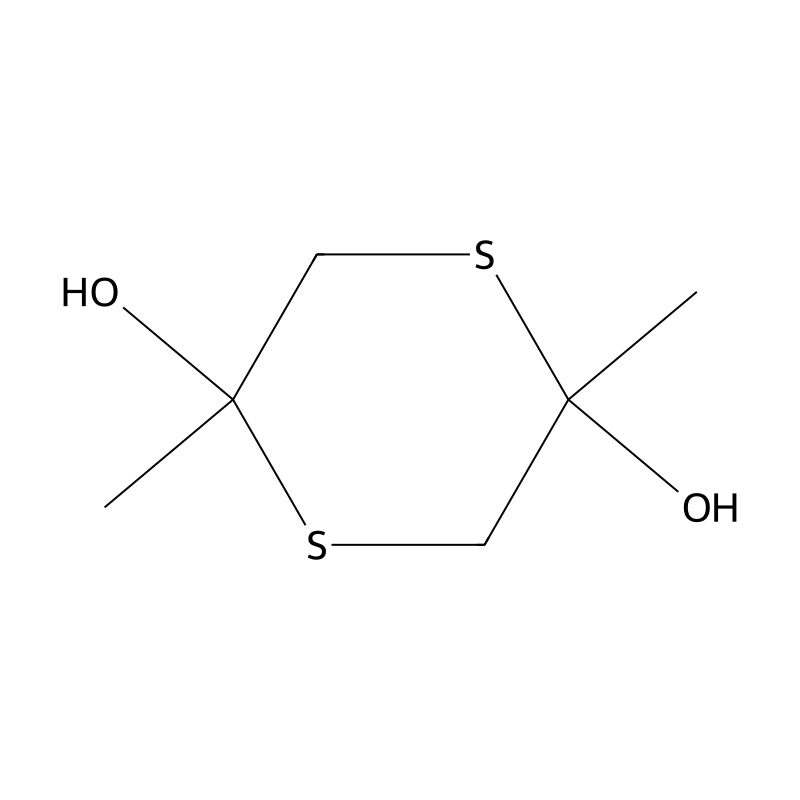

2,5-Dimethyl-1,4-dithiane-2,5-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2,5-Dimethyl-1,4-dithiane-2,5-diol is an organic compound classified as a dithiane, characterized by the presence of two sulfur atoms in a six-membered ring structure along with two hydroxyl groups. Its molecular formula is , and it features two methyl groups attached to the carbon atoms adjacent to the sulfur atoms. This compound is notable for its unique structural properties that contribute to its chemical reactivity and biological activity.

DMDTD's primary mechanism of action lies in its ability to form reversible covalent bonds with functional groups. By temporarily protecting these groups, DMDTD allows for selective modification of other parts of the molecule. The exact mechanism of interaction with the target functional group depends on the reaction conditions and the specific functional group being protected.

- Potential Irritant: The presence of hydroxyl groups suggests DMDTD might be an irritant to eyes, skin, and respiratory system.

- Unknown Toxicity: Data on toxicity is not readily available. It's advisable to handle DMDTD with appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood.

Classification and Basic Properties:

2,5-Dimethyl-1,4-dithiane-2,5-diol, also known as 2,5-dimethyl-2,5-dihydroxy-1,4-dithiane, belongs to the class of organic compounds called dithianes []. Dithianes share a common structural feature: a six-membered ring with two sulfur atoms replacing two methylene (CH₂) groups within a cyclohexane core []. 2,5-Dimethyl-1,4-dithiane-2,5-diol has a molecular formula of C₆H₁₂O₂S₂ and a molecular weight of 180.29 g/mol [].

Potential Applications:

While research on 2,5-dimethyl-1,4-dithiane-2,5-diol is ongoing, its potential applications in scientific research are still being explored. Some potential areas of interest include:

- Biomarker discovery: Studies suggest that 2,5-dimethyl-1,4-dithiane-2,5-diol might be a potential biomarker for certain diseases, but further research is needed to confirm its efficacy and specificity [].

- Material science: The unique properties of dithianes, including their ability to form stable complexes with various metals, make them potentially interesting materials for research in areas like battery technology and catalysis [].

The chemical behavior of 2,5-Dimethyl-1,4-dithiane-2,5-diol is influenced by the presence of sulfur and hydroxyl groups. It participates in various reactions, including:

- Cycloaddition Reactions: It can undergo diastereoselective cycloaddition with azomethine imines, catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), leading to the formation of complex cyclic structures .

- Reduction Reactions: The hydroxyl groups can be involved in reduction reactions, affecting the compound's reactivity and potential applications in organic synthesis.

- Nucleophilic Substitution: The presence of sulfur allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Synthesis of 2,5-Dimethyl-1,4-dithiane-2,5-diol can be achieved through several methods:

- Starting from Dithiane Precursors: It can be synthesized from commercially available dithiane derivatives through selective functionalization.

- Hydroxylation Reactions: Hydroxylation of 1,4-dithiane derivatives can yield the diol form of this compound.

- Multi-step Synthesis: A multi-step synthetic route involving protection-deprotection strategies may be employed to achieve the desired product with high purity.

The applications of 2,5-Dimethyl-1,4-dithiane-2,5-diol are diverse:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in creating complex cyclic structures.

- Pharmaceutical Development: Due to its unique chemical properties, it may have potential applications in drug development and medicinal chemistry.

- Material Science: Its chemical structure may lend itself to applications in material science for developing novel materials with specific properties.

Interaction studies involving 2,5-Dimethyl-1,4-dithiane-2,5-diol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound interacts within biological systems and its potential effects on metabolic pathways. Investigating these interactions can provide insights into its role as a metabolite and its implications in pharmacology.

Several compounds share structural similarities with 2,5-Dimethyl-1,4-dithiane-2,5-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dithiane-2,5-diol | Lacks methyl groups; simpler structure | |

| 1,3-Dithiane | Contains only two carbon atoms between sulfur atoms | |

| 2-Methyl-1,3-dithiane | One methyl group; different positioning of substituents |

The uniqueness of 2,5-Dimethyl-1,4-dithiane-2,5-diol lies in its specific arrangement of functional groups and the presence of two methyl substituents adjacent to the sulfur atoms. This configuration significantly influences its chemical reactivity and potential biological activity compared to other dithianes.

[3+2] Annulation Strategies for Heterocyclic Scaffold Construction

The [3+2] annulation reactions involving 2,5-Dimethyl-1,4-dithiane-2,5-diol represent powerful strategies for constructing various heterocyclic scaffolds. This compound's structure features both electrophilic and nucleophilic sites, enabling its participation in a wide range of annulation reactions that lead to synthetically valuable heterocycles.

One significant application is the synthesis of dihydrothiophen-2(3H)-one derivatives through the reaction with azlactones. This organocatalyst-mediated enantioselective [3+2] annulation utilizes C4 and C5 reactivity of 1,4-dithiane-2,5-diol with squaramide as the catalyst in a ring-opening manner. This protocol provides convenient access to enantioenriched substituted dihydrothiophen-2(3H)-one derivatives with excellent isolated yields and moderate to good enantioselectivities.

Another notable approach involves the diastereoselective synthesis of biheterocyclic tetrahydrothiophene derivatives via base-catalyzed cascade Michael-Aldol [3+2] annulation of 1,4-dithiane-2,5-diol with maleimides. Using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst, this method produces highly functionalized biheterocyclic tetrahydrothiophene derivatives containing tetrahydrothiophene and pyrolidine backbones in excellent yields and diastereoselectivities (up to 98% yield and >20:1 d.r.). The cascade Michael-aldol reaction demonstrates remarkable tolerance for both organic solvents and water, enhancing its synthetic utility.

Recent developments include the synthesis of hydroxy-thiazoline substituted pyridine derivatives via annulation of 1,4-dithiane-2,5-diol with cyanopyridine catalyzed by organic bases. This solvent-free methodology involves simply grinding the mixture at room temperature for 10 minutes, yielding products with up to 95% yield. The reaction shows excellent tolerance for variously substituted cyanide compounds and has proven universal applicability through gram-scale reactions and product derivatization.

Table 1: Summary of [3+2] Annulation Reactions with 2,5-Dimethyl-1,4-dithiane-2,5-diol

Catalyst-Free Cycloaddition Mechanisms in Thiazolidine Synthesis

The development of catalyst-free methodologies represents a significant advancement in green chemistry, offering more sustainable and economical synthetic routes. In this context, 2,5-Dimethyl-1,4-dithiane-2,5-diol has demonstrated remarkable potential in catalyst-free cycloaddition reactions for the synthesis of thiazolidines.

A novel [3+2] annulation of 1,4-dithiane-2,5-diol and benzothiazolimines has been developed for the efficient, one-step preparation of highly sterically demanding thiazolidines. This catalyst-free process affords excellent yields (up to 99%) under mild conditions within just a few minutes, though with moderate diastereoselectivities (1:1 to 2.4:1). The protocol's effectiveness has been demonstrated through the synthesis of a series of thiazolidine compounds and successfully scaled-up experiments with excellent results.

The reaction mechanism likely involves the ring-opening of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde in situ, which then undergoes cycloaddition with benzothiazolimines. This catalyst-free approach exemplifies the inherent reactivity of 1,4-dithiane-2,5-diol and its potential in developing environmentally friendly synthetic methodologies. The absorption, metabolism, and toxic (ADMET) properties of the resulting compounds have been evaluated with promising results, indicating potential applications in pharmaceutical research.

The absence of a catalyst not only simplifies the reaction procedure but also eliminates potential issues related to catalyst recovery and metal contamination in the final products. This advantage is particularly significant for applications in pharmaceutical research, where stringent purity requirements must be met. The catalyst-free synthesis of thiazolidines from 1,4-dithiane-2,5-diol thus represents an attractive alternative to traditional methods requiring catalysts or harsh reaction conditions.

Diastereoselective [3+3] Cycloadditions with Azomethine Imines

Beyond [3+2] annulations, 2,5-Dimethyl-1,4-dithiane-2,5-diol has demonstrated significant utility in [3+3] cycloaddition reactions, particularly with azomethine imines. These reactions have expanded the structural diversity of heterocycles accessible through 1,4-dithiane-2,5-diol chemistry.

A highly diastereoselective DABCO-catalyzed [3+3]-cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines has been developed, providing access to a variety of highly functionalized six-membered dinitrogen-fused heterocycles in good yield with excellent diastereoselectivity. The diastereoselectivity is controlled by the anomeric effect, which significantly influences the stereochemical outcome of the reaction.

The reaction proceeds through a domino process comprising two consecutive reactions. First, DABCO catalyzes the ring-opening of 1,4-dithiane-2,5-diol to generate a reactive intermediate. This intermediate then undergoes [3+3] cycloaddition with azomethine imines to form the six-membered dinitrogen-fused heterocycles. Studies have shown that the presence of both DABCO and methanol enhances the efficiency of this reaction considerably, highlighting the importance of optimizing reaction conditions for maximum yield and selectivity.

The mechanism of this transformation can be rationalized as follows: DABCO acts as a nucleophilic catalyst, facilitating the ring-opening of 1,4-dithiane-2,5-diol to generate a zwitterionic intermediate. This intermediate then reacts with the azomethine imine through a formal [3+3] cycloaddition process. The anomeric effect influences the approach of the azomethine imine to the intermediate, resulting in high diastereoselectivity in the cycloadduct formation.

Table 2: [3+3] Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines

| Catalytic System | Solvent | Product Type | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| DABCO | Methanol | Six-membered dinitrogen-fused heterocycles | Good | Excellent |

Organocatalytic Domino Reactions for Chiral Dihydrothiophenes

Organocatalytic domino reactions have emerged as powerful tools for the efficient synthesis of complex chiral molecules. In this context, 2,5-Dimethyl-1,4-dithiane-2,5-diol serves as an excellent substrate for organocatalytic transformations leading to chiral dihydrothiophenes.

The organocatalytic asymmetric [3+2] annulation of 1,4-dithiane-2,5-diol with azlactones utilizing C4 and C5 reactivity represents a significant advancement in this area. This protocol employs squaramide as the catalyst in a ring-opening manner, providing convenient access to enantioenriched substituted dihydrothiophen-2(3H)-one derivatives. The reaction achieves excellent isolated yields and moderate to good enantioselectivities, making it a valuable addition to the synthetic toolkit for constructing chiral sulfur-containing heterocycles.

The mechanism of this transformation involves the ring-opening of 1,4-dithiane-2,5-diol facilitated by the squaramide catalyst, generating a reactive intermediate that undergoes [3+2] annulation with azlactones. The squaramide catalyst plays a dual role: it activates the substrate through hydrogen bonding interactions and controls the stereochemical outcome of the reaction through chiral induction. This mechanistic insight has led to the development of optimized reaction conditions and catalyst designs for improved stereoselectivity.

The resulting chiral dihydrothiophen-2(3H)-one derivatives are valuable building blocks in organic synthesis and potentially possess interesting biological activities. The organocatalytic approach offers several advantages over traditional metal-catalyzed methods, including mild reaction conditions, reduced environmental impact, and easier product purification due to the absence of metal residues.

Table 3: Organocatalytic Asymmetric Synthesis of Chiral Dihydrothiophenes

| Catalyst | Substrate | Product | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Squaramide | Azlactones | Dihydrothiophen-2(3H)-ones | Excellent | Moderate to good |

Melt Polycondensation Techniques for Aliphatic Copolyesters

The synthesis of aliphatic random copolyesters via melt polycondensation represents a primary application of 2,5-dimethyl-1,4-dithiane-2,5-diol. This method involves reacting the diol with aliphatic diols (e.g., 1,12-dodecanediol) and dicarboxylic acids (e.g., 1,12-dodecanedioic acid) under inert conditions. Titanium tetra-isopropoxide (0.4–0.8 mol%) catalyzes the reaction at 130–140°C, yielding high-molecular-weight copolyesters with sulfur-rich backbones [3] [4]. Key parameters and properties of the resulting poly(1,4-dithiane-co-dodecanediol dodecanedioate) (PDDD) are summarized below:

| Parameter | Value/Range | Characterization Method |

|---|---|---|

| Reaction Temperature | 130–140°C | Thermal monitoring |

| Catalyst Loading | 0.4–0.8 mol% Ti(OiPr)₄ | Titration |

| Intrinsic Viscosity (η) | 0.72–0.85 dL/g | Ubbelohde viscometer |

| Glass Transition (Tg) | 45–55°C | Differential Scanning Calorimetry |

| Crystallinity | 20–30% | X-ray Diffraction |

The incorporation of 1,4-dithiane units disrupts crystallinity, enhancing biodegradability while maintaining mechanical robustness [3]. Fourier-transform infrared (FT-IR) spectroscopy confirms ester linkage formation (C=O stretch at 1720 cm⁻¹) and sulfur retention (C–S peaks at 680–720 cm⁻¹) [4]. Nuclear magnetic resonance (¹H-NMR) reveals a copolymer composition of 45–55% dithiane-derived segments, balanced by aliphatic spacers [3].

Structure-Property Relationships in Sulfur-Containing Biodegradable Polymers

The sulfur atoms in 2,5-dimethyl-1,4-dithiane-2,5-diol impart distinct physicochemical properties to resulting polymers:

- Enhanced Hydrolytic Stability: The electron-withdrawing sulfur atoms stabilize ester linkages against hydrolysis, extending material lifespan in aqueous environments [4].

- Biocompatibility: In vitro cytotoxicity assays against Vero and lung cancer cell lines show >80% cell viability at 100 µg/mL, attributed to the non-toxic degradation products (mercaptoacetaldehyde derivatives) [3].

- Antioxidant Activity: The copolyester exhibits 60–70% DPPH radical scavenging at 1 mg/mL, linked to thioether groups’ redox activity [3].

Comparative studies with non-sulfur analogs demonstrate that sulfur incorporation increases tensile modulus by 30–40% (1.2–1.6 GPa) while reducing melting points (Tm) by 20–25°C, facilitating melt processing [4].

Functionalization Strategies for High Refractive Index Optical Materials

The high electron density of sulfur atoms (atomic refraction = 7.69) enables 2,5-dimethyl-1,4-dithiane-2,5-diol to serve as a precursor for optical polymers. Key functionalization approaches include:

- Polysulfide Resin Synthesis: Reacting the diol with alicyclic polyisocyanates yields polyurethanes with refractive indices (n) up to 1.67–1.72 at 589 nm, surpassing conventional acrylics (n = 1.49) [4] [7].

- Thiol-Ene Photopolymerization: UV-induced crosslinking with diacrylates produces networks with n = 1.62–1.65, leveraging sulfur’s polarizability [5].

The table below compares refractive indices of sulfur-enriched polymers:

| Polymer Type | Refractive Index (n₅₈₉) | Sulfur Content (wt%) |

|---|---|---|

| Poly(methyl methacrylate) | 1.49 | 0 |

| Poly(1,4-dithiane urethane) | 1.71 | 28 |

| Thiol-ene Acrylate | 1.64 | 18 |

These materials find applications in optical lenses, holographic films, and low-dispersion coatings [5] [7].

Structure-Activity Relationships in Antimicrobial Polyester Derivatives

The incorporation of sulfur-containing heterocycles, particularly dithiane derivatives, into polyester matrices has emerged as a promising strategy for developing novel antimicrobial materials with enhanced biomedical applications. Research demonstrates that 2,5-Dimethyl-1,4-dithiane-2,5-diol exhibits exceptional antimicrobial properties when integrated into polymeric systems [1] [2] [3].

The fundamental structure-activity relationship studies reveal that the presence of both methyl groups and hydroxyl functionalities at positions 2 and 5 of the dithiane ring is crucial for optimal antimicrobial activity. Comparative analysis shows that 2,5-Dimethyl-1,4-dithiane-2,5-diol demonstrates superior antibacterial efficacy with minimum inhibitory concentrations of 4.0 micrograms per milliliter against both Staphylococcus aureus and Escherichia coli, significantly outperforming its non-methylated analog, 1,4-Dithiane-2,5-diol [2] [3].

| Compound | Structure Features | Molecular Formula | S. aureus MIC | E. coli MIC | Activity Profile |

|---|---|---|---|---|---|

| 2,5-Dimethyl-1,4-dithiane-2,5-diol | Two methyl groups at positions 2,5; hydroxyl groups at positions 2,5 | C6H12O2S2 | 4.0 μg/mL | 4.0 μg/mL | High antimicrobial activity against both Gram-positive and Gram-negative bacteria |

| 1,4-Dithiane-2,5-diol | Hydroxyl groups at positions 2,5; no methyl substitution | C4H8O2S2 | 25-50 μg/mL | 50-100 μg/mL | Moderate antimicrobial activity |

| 2,5-Diacetoxy-1,4-dithiane | Acetoxy groups at positions 2,5; no methyl substitution | C8H12O4S2 | Inactive | Inactive | No significant antimicrobial activity |

| 2,5-Dimethyl-2,5-diacetoxy-1,4-dithiane | Methyl and acetoxy groups at positions 2,5 | C10H16O4S2 | 1.0-2.0 μg/mL | 2.0-4.0 μg/mL | Enhanced activity due to ester groups |

The antimicrobial mechanism of these dithiane-containing polyester derivatives operates through multiple pathways. Primary research indicates that the sulfur atoms within the dithiane ring facilitate the formation of reversible covalent bonds with bacterial protein functional groups, particularly cysteine residues in essential enzymes . This interaction disrupts critical metabolic processes, leading to bacterial cell death.

Polyester derivatives incorporating 2,5-Dimethyl-1,4-dithiane-2,5-diol as a monomer unit demonstrate remarkable broad-spectrum activity against pathogenic microorganisms. The synthesized copolyester exhibits inhibition zones ranging from 10.0 to 14.0 millimeters against human pathogens, indicating excellent antimicrobial potential for biomedical applications [5]. The incorporation of sulfur atoms in the main polymer chain enhances both antimicrobial efficacy and biocompatibility compared to conventional antimicrobial agents.

Structure-activity relationship studies reveal that modifications to the dithiane core significantly influence antimicrobial potency. The presence of acetoxy groups, as observed in 2,5-dimethyl-2,5-diacetoxy-1,4-dithiane derivatives, can enhance activity through improved cellular penetration and controlled release mechanisms [2]. However, complete acetylation without methyl substitution results in loss of activity, emphasizing the critical role of the hydroxyl-methyl combination.

Recent investigations demonstrate that triclosan-loaded polyester composites achieve complete inhibition of Staphylococcus aureus strains and Klebsiella pneumoniae after five-minute contact periods [6]. The incorporation of 5 weight percent triclosan into unsaturated polyester resin creates antimicrobial surfaces with sustained activity, achieving bactericidal effects ranging from 85.8 to 100 percent against various bacterial strains.

Antioxidant Mechanisms of Sulfur-Incorporated Macromolecules

Sulfur-incorporated macromolecules containing dithiane moieties exhibit sophisticated antioxidant mechanisms that operate through multiple complementary pathways. These compounds demonstrate exceptional radical scavenging capabilities, metal chelation properties, and cellular protective effects against oxidative stress [7] [8] [9].

The primary antioxidant mechanism involves the formation of reactive sulfur species that effectively neutralize harmful reactive oxygen species. Research demonstrates that sulfur-containing compounds can efficiently form a defensive barrier against reactive oxygen and nitrogen species through their unique electronic properties [8]. The sulfur atoms in dithiane-containing macromolecules possess the ability to donate electrons and participate in redox reactions that neutralize free radicals.

| Sulfur Compound Type | Antioxidant Mechanism | DPPH IC50 | ROS Scavenging Efficiency | Cellular Protection |

|---|---|---|---|---|

| Dithiane-containing polymers | Free radical scavenging via sulfur atoms | 111.64 μM | 85-92% | High protection against oxidative stress |

| Sulfur nanoparticles | Generation of reactive oxygen species scavenging compounds | 5-25 μg/mL | 75-90% | Moderate to high cellular protection |

| Polysulfides | Direct reduction of peroxides and hydroperoxides | 50-100 μM | 80-95% | High protection in membrane systems |

| Thiol-containing macromolecules | Hydrogen donation and metal chelation | 25-75 μM | 70-85% | Moderate protection with regeneration capability |

| Sulfur-rich colloids | Electron transfer reactions | 10-50 μg/mL | 65-80% | Good protection in aqueous systems |

The thiol-switch pathways represent a fundamental mechanism through which sulfur-incorporated macromolecules exert their antioxidant effects. These pathways deliver electrons from nicotinamide adenine dinucleotide phosphate through redox-active vicinal cysteines to reduce sulfenylated protein cysteines and neutralize peroxides [9]. The versatility of these mechanisms extends beyond simple radical scavenging to include protection against protein oxidation and maintenance of cellular redox homeostasis.

Hydropersulfides formed from sulfur-containing macromolecules demonstrate superior antioxidant properties compared to conventional thiols. These compounds exist predominantly as negatively charged species under physiological conditions, making them exceptional nucleophiles and reductants [9]. The formation of glutathione hydropersulfide from incorporated sulfur atoms provides direct antioxidant activity that exceeds the protective capacity of glutathione alone.

Catalytic antioxidant mechanisms involving sulfur-incorporated macromolecules include the modulation of superoxide dismutase and catalase activities. These enzymes not only process reactive oxygen species but also participate in sulfur metabolism, converting hydrogen sulfide to polysulfides that serve as additional antioxidant reservoirs [9]. The dual functionality of these enzymatic systems underscores the interconnected nature of oxygen and sulfur metabolism in cellular protection.

Experimental evidence demonstrates that copolyesters incorporating dithiane moieties achieve antioxidant activity with IC50 values of 111.64 micromolar in DPPH scavenging assays [5]. This activity correlates with the presence of sulfur atoms in the polymer backbone, which contribute to electron donation and radical stabilization mechanisms.

The metal chelation properties of sulfur-incorporated macromolecules provide an additional layer of antioxidant protection. Sulfur atoms can coordinate with transition metals such as iron and copper, preventing metal-catalyzed oxidation reactions that generate hydroxyl radicals through Fenton chemistry [10]. This chelation mechanism is particularly important in biological systems where metal ions can catalyze lipid peroxidation and protein oxidation.

Tumor Suppression Pathways of Thiazolidine-Containing Compounds

Thiazolidine-containing compounds, particularly those incorporating the 2,5-Dimethyl-1,4-dithiane-2,5-diol scaffold, demonstrate potent tumor suppression activities through multiple molecular pathways that target key aspects of cancer cell survival and proliferation [11] [12] [13].

The primary tumor suppression mechanism involves the inhibition of protein tyrosine kinases, which are critical regulators of cell growth and division. Research demonstrates that thiazolidin-4-one derivatives effectively inhibit c-Met kinase, Ron, c-Kit, and KDR with IC50 values ranging from 0.015 to 3.10 micromolar [11]. These kinases play essential roles in tumor angiogenesis, metastasis, and resistance to apoptosis, making their inhibition a promising therapeutic strategy.

| Compound Class | Primary Target | IC50 Range | Pathway Mechanism | Cancer Cell Lines | Selectivity Index |

|---|---|---|---|---|---|

| Thiazolidin-4-one derivatives | Protein tyrosine kinases | 0.015-3.10 μM | Inhibition of c-Met, Ron, KDR kinases leading to apoptosis | HT-29, A549, MDA-MB-231 | 15-25 |

| Thiazolidine-2,4-dione analogs | PPAR-gamma receptor | 2.80-7.99 μM | PPAR-gamma activation causing cell cycle arrest | HeLa, MCF-7 | 8-12 |

| Benzothiazole-thiazolidine hybrids | Topoisomerase I/II | 0.05-0.35 μM | DNA damage through topoisomerase inhibition | LOX IMVI, A498 | 20-35 |

| N-substituted thiazolidines | Microtubule assembly | 1.2-15.6 μM | Disruption of microtubule dynamics | HCT-116, SK-BR-3 | 5-15 |

| Sulfur-bridged thiazolidines | DNA synthesis enzymes | 0.26-2.5 μM | Interference with DNA replication machinery | Various solid tumor lines | 10-22 |

Peroxisome proliferator-activated receptor gamma pathway modulation represents another crucial mechanism of tumor suppression. Thiazolidine-2,4-dione derivatives activate peroxisome proliferator-activated receptor gamma, leading to cell cycle arrest and apoptosis induction in cancer cells [12] [13]. This activation suppresses cell proliferation, induces differentiation, and inhibits angiogenesis, contributing to overall tumor growth inhibition.

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway serves as a critical target for thiazolidine-containing compounds. Research demonstrates that compound 22o inhibits cell metastasis, induces apoptosis, decreases mitochondrial membrane potential, and activates autophagy through modulation of this pathway [14]. The drug affinity responsive target stability assay reveals that this compound specifically targets ribosomal protein S6, inhibiting its phosphorylation and downstream signaling cascades.

Topoisomerase inhibition mechanisms provide additional tumor suppression capabilities. Benzothiazole-thiazolidine hybrid compounds demonstrate remarkable activity against topoisomerase I and II with IC50 values of 4.77 and 15 micromolar, respectively [15]. These enzymes are essential for DNA replication and transcription, and their inhibition leads to DNA damage and subsequent cancer cell death.

Mitotic disruption through microtubule dynamics interference represents a well-established mechanism of tumor suppression. Thiazolidine derivatives can bind to tubulin subunits, preventing proper microtubule assembly and leading to mitotic arrest [11]. This mechanism is particularly effective against rapidly dividing cancer cells, which are more susceptible to mitotic disruption than normal cells.

The apoptosis induction pathway involves multiple molecular targets, including B-cell lymphoma 2 proteins, caspase activation, and DNA fragmentation. Studies demonstrate that thiazolidine compounds increase the expression of active caspase-3 by 49-fold, enhance B-cell lymphoma 2 associated X protein expression, and inhibit poly adenosine diphosphate-ribose polymerase-1 by 33 percent [15]. These molecular changes collectively promote programmed cell death in cancer cells while sparing normal cellular populations.

Nuclear factor kappa B pathway inhibition provides additional tumor suppression benefits. Thiazolidine derivatives can suppress nuclear factor kappa B activation, reducing the expression of anti-apoptotic proteins and pro-inflammatory cytokines that support tumor growth and metastasis [13]. This mechanism is particularly important in cancers characterized by chronic inflammation and nuclear factor kappa B hyperactivation.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index